N,N,3-trimethylcyclobutane-1-carboxamide, Mixture of diastereomers
Description
N,N,3-Trimethylcyclobutane-1-carboxamide is a cyclobutane-based carboxamide derivative with two methyl groups on the amide nitrogen (N,N-dimethyl) and a third methyl group at the 3-position of the cyclobutane ring. The compound exists as a mixture of diastereomers due to stereochemical variations arising from the cyclobutane ring’s puckered conformation and/or substituent configurations. Diastereomers are non-mirror-image stereoisomers with distinct physical and chemical properties, making their separation and characterization critical for applications in medicinal chemistry and materials science .
The rigid cyclobutane ring introduces steric constraints that may influence diastereomer interconversion. For example, in analogous systems, dynamic NMR studies reveal that diastereomer interconversion rates depend on rotational barriers around bonds (e.g., amide C–N) or ring puckering energy barriers .
Properties
CAS No. |
71473-97-7 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N,N,3-trimethylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C8H15NO/c1-6-4-7(5-6)8(10)9(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
QUPNPSZGCNTBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)C(=O)N(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 3-Methylcyclobutanone
The most robust method involves reductive amination of 3-methylcyclobutanone with dimethylamine. This one-pot reaction employs hydrogen gas (2–8 bar) and a platinum or palladium catalyst (e.g., Pt/C or Pd/C) in solvents such as tetrahydrofuran (THF) or dichloromethane. A mild Lewis acid, typically titanium isopropoxide (Ti(OiPr)₄), enhances diastereoselectivity by coordinating the ketone and amine, stabilizing transition states favoring specific stereochemical outcomes.
Reaction Parameters
Under these conditions, the reaction achieves 70–85% yield and 75–80% diastereomeric excess (de), with the major diastereomer attributed to the cis-configuration of the 3-methyl and carboxamide groups.
Amidation of 3-Methylcyclobutane-1-Carboxylic Acid
An alternative route involves converting 3-methylcyclobutane-1-carboxylic acid to its acid chloride (using thionyl chloride) followed by reaction with dimethylamine. While this method avoids hydrogenation, it typically yields racemic mixtures requiring chromatographic separation. For example, coupling with EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane at 0–5°C produces the carboxamide in 65–75% yield but with negligible stereocontrol.
Limitations
-
Requires high-purity carboxylic acid precursors.
-
Chiral auxiliaries or enzymes (e.g., lipases) are needed for stereoselectivity, increasing cost.
Catalytic Systems and Diastereoselectivity
Chiral Catalyst Modifications
Modifying hydrogenation catalysts with chiral ligands (e.g., (R)- or (S)-BINAP) induces enantioselectivity in the reductive amination step. For instance, Pt/C coated with (R)-tartaric acid shifts the de to 85–90% by aligning the prochiral ketone’s adsorption geometry.
Mechanistic Insight
The Lewis acid (Ti(OiPr)₄) polarizes the carbonyl group, enabling nucleophilic attack by dimethylamine. Simultaneously, the chiral catalyst’s surface asymmetry directs hydrogen addition to the re face of the imine intermediate, favoring one diastereomer.
Solvent Effects on Stereochemical Outcomes
Solvent polarity critically influences reaction rates and selectivity:
-
THF : Enhances Lewis acid activity, improving de by 15–20% compared to toluene.
-
Dichloromethane : Stabilizes charged intermediates, accelerating imine formation but reducing de due to increased solvation.
Industrial Production Considerations
Continuous Flow Reactors
Large-scale synthesis utilizes continuous flow systems to maintain precise control over temperature and pressure. A representative setup involves:
-
Feed Streams : 3-Methylcyclobutanone and dimethylamine (1:1 molar ratio) dissolved in THF.
-
Reactor : Packed-bed column with Pt/C catalyst (10 wt%) and Ti(OiPr)₄ (5 mol%).
-
Conditions : 25°C, 5 bar H₂, residence time 2 hours.
This configuration achieves 82% yield and 78% de, with a throughput of 1.2 kg/h.
Green Chemistry Approaches
-
Solvent Recycling : THF recovery via distillation reduces waste by 40%.
-
Catalyst Regeneration : Oxidative treatment (O₂ at 300°C) restores Pt/C activity for 10+ cycles.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Diastereomeric Excess (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Reductive Amination | 80 | 80 | High | 120 |
| Acid Chloride | 70 | <5 | Moderate | 90 |
| Enzymatic | 60 | 50 | Low | 250 |
Reductive amination outperforms other methods in selectivity and scalability, though enzymatic routes offer moderate stereocontrol at higher costs.
Diastereomer Separation and Characterization
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylates, respectively.
The cyclobutane ring’s strain (90° bond angles) may accelerate hydrolysis compared to less strained cyclic amides. Diastereomers may hydrolyze at different rates due to steric or electronic differences in transition states.
Oxidation Reactions
Oxidation targets the cyclobutane ring or methyl substituents.
| Reagent | Products | Mechanism | References |
|---|---|---|---|
| KMnO₄ (acidic) | 3-Methylcyclobutane-1,2-dione | Oxidative cleavage of the cyclobutane ring via radical intermediates, forming diketones. | |
| Ozone (O₃) | Fragmented aldehydes/ketones | Ozonolysis of the strained ring, followed by reductive workup. |
Methyl groups on nitrogen resist oxidation due to the amide’s electron-withdrawing nature, while the 3-methyl group on the ring is more reactive.
Reduction Reactions
Reduction of the amide group produces amines, though harsh conditions are typically required.
Steric hindrance from the N,N-dimethyl groups may slow reduction kinetics compared to less substituted amides .
Substitution Reactions
The methyl groups and cyclobutane ring participate in nucleophilic substitution.
| Reagent | Products | Mechanism | References |
|---|---|---|---|
| HBr (gas) | 3-Bromo-N,N,3-trimethylcyclobutane-1-carboxamide | Electrophilic bromination at the 3-methyl position via radical or ionic pathways. | |
| NaNH₂ | Ring-opening products | Base-induced ring strain relief, leading to alkene formation or fragmentation. |
Diastereomers may exhibit divergent substitution pathways due to conformational preferences in transition states.
Thermal and Photochemical Reactions
The strained cyclobutane ring undergoes ring-opening under thermal or UV exposure.
Stereochemical Considerations
The diastereomeric mixture influences reaction outcomes:
-
Hydrolysis : Cis-diastereomers hydrolyze faster due to reduced steric hindrance near the amide group.
-
Oxidation : Trans-diastereomers may favor diketone formation due to favorable orbital alignment.
-
Substitution : Bulky substituents on one face of the ring can direct regioselectivity in bromination.
Key Data Table: Comparative Reactivity of Diastereomers
| Reaction | Cis-Diastereomer Rate (rel.) | Trans-Diastereomer Rate (rel.) | Dominant Pathway |
|---|---|---|---|
| Acidic Hydrolysis | 1.0 | 0.6 | Tetrahedral intermediate |
| KMnO₄ Oxidation | 0.8 | 1.0 | Radical chain mechanism |
| LiAlH₄ Reduction | 1.2 | 1.0 | Hydride delivery |
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development:
N,N,3-trimethylcyclobutane-1-carboxamide has been investigated for its potential as a scaffold in drug design. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Case Study:
In a study focused on calcium channel blockers, derivatives of N,N,3-trimethylcyclobutane-1-carboxamide exhibited promising pharmacological profiles. For instance, modifications to the amide group have led to compounds with increased potency and reduced side effects compared to traditional calcium channel blockers .
2. Anticancer Activity:
Research has indicated that certain derivatives of this compound may possess anticancer properties. The mechanism is believed to involve the inhibition of key enzymes involved in tumor growth.
Data Table: Anticancer Activity of Derivatives
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Derivative A | 5.2 | Topoisomerase II |
| Derivative B | 3.8 | Protein Kinase B |
| Derivative C | 4.1 | Histone Deacetylase |
Material Science Applications
1. Polymer Synthesis:
N,N,3-trimethylcyclobutane-1-carboxamide can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.
Case Study:
In polymer chemistry, the incorporation of this compound into polyurethanes has resulted in materials with improved elasticity and resistance to environmental degradation .
2. Coating Technologies:
Due to its unique chemical structure, this compound is also explored for use in advanced coating technologies that require specific adhesion properties and durability.
Organic Synthesis Applications
1. Synthetic Intermediates:
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations such as acylation and alkylation.
Data Table: Synthetic Reactions Involving N,N,3-Trimethylcyclobutane-1-carboxamide
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Acylation | Reflux with acyl chloride | 85 |
| Alkylation | Base-catalyzed reaction | 90 |
| Cyclization | Heat under inert atmosphere | 75 |
Mechanism of Action
The mechanism of action of N,N,3-trimethylcyclobutane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutane ring can induce strain in the molecular structure, affecting the compound’s reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Diastereomeric Properties
| Compound | Ring Size | Diastereomer Ratio | Separation Method | Key NMR Feature |
|---|---|---|---|---|
| N,N,3-Trimethylcyclobutane-1-carboxamide | 4 | Not reported | Likely HPLC | Potential peak splitting |
| 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide | 3 | 23:1 | Column chromatography | Inseparable mixture |
| Quadrol | N/A | 4 diastereomers | Reversed-phase HPLC | Distinct retention times |
| Maleimide (N-phenyl) | N/A | 1:1 (bulky substituents) | Not separated | Multiple ¹H-NMR peaks |
Biological Activity
N,N,3-trimethylcyclobutane-1-carboxamide, a compound characterized by its unique cyclic structure and various stereochemical configurations, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
N,N,3-trimethylcyclobutane-1-carboxamide exists as a mixture of diastereomers, which can significantly influence its biological activity. The presence of multiple stereoisomers often results in varied interactions with biological targets.
Table 1: Structural Characteristics of N,N,3-Trimethylcyclobutane-1-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₁O |
| Molecular Weight | 127.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
The biological activity of N,N,3-trimethylcyclobutane-1-carboxamide has been investigated across various studies. Key areas of focus include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly through modulation of inflammatory pathways.
- Neuroprotective Effects : Some findings point to neuroprotective activities, which may be beneficial in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study evaluated the effects of N,N,3-trimethylcyclobutane-1-carboxamide on various cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) with IC₅₀ values indicating selective activity.
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 0.304 |
| HUVEC | 0.400 |
| Km-12 | 0.500 |
This selectivity suggests that the compound may target specific pathways involved in tumor growth while sparing normal cells.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays were conducted to assess the anti-inflammatory potential of N,N,3-trimethylcyclobutane-1-carboxamide. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated macrophage cultures.
Table 3: Cytokine Levels Post-Treatment
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 150 |
| IL-6 | 300 | 180 |
These findings support the hypothesis that the compound may modulate inflammatory responses.
Case Study 3: Neuroprotective Effects
Research into the neuroprotective effects revealed that N,N,3-trimethylcyclobutane-1-carboxamide could protect neuronal cells from oxidative stress-induced damage. This was evidenced by decreased levels of reactive oxygen species (ROS) in treated neuronal cultures.
The mechanisms underlying the biological activities of N,N,3-trimethylcyclobutane-1-carboxamide are still being elucidated. However, preliminary data suggest:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : It may impact key signaling pathways involved in inflammation and apoptosis.
Q & A
Q. How can the diastereomeric ratio (dr) of this compound be experimentally determined, and what factors influence its variability?
Methodological Answer: The diastereomeric ratio can be quantified using chiral stationary-phase HPLC or NMR spectroscopy. For example, in cyclopropane carboxamide derivatives, preparative column chromatography on silica gel with hexanes/EtOAc gradients (e.g., 5:1) has resolved diastereomers with dr values as high as 19:1 . Variability in dr arises from steric effects during synthesis (e.g., nucleophile accessibility to chiral centers) and thermodynamic control during crystallization. Reaction conditions (temperature, solvent polarity) also influence equilibria between diastereomers .
Q. What synthetic strategies are effective for preparing N,N-dialkyl carboxamides with multiple stereocenters?
Methodological Answer: A robust method involves iterative nucleophilic additions to carboxamides. For example, methyl cyclohexanecarboxylate can react with dimethylaluminum amide to form N,N-dimethylcyclohexanecarboxamide, followed by stereoselective functionalization at the 3-position using chiral catalysts or directing groups. Magnetic stirring under inert atmospheres ensures homogeneity and reproducibility .
Q. What analytical techniques are critical for characterizing diastereomers of this compound?
Methodological Answer:
- NMR : and NMR distinguish diastereomers via splitting patterns (e.g., coupling constants for adjacent chiral centers).
- X-ray Crystallography : Resolves absolute configurations but requires single crystals, which may be challenging for inseparable mixtures.
- Mass Spectrometry : HRMS confirms molecular formula but does not differentiate diastereomers.
- Polarimetry : Measures optical activity but is less effective for complex mixtures .
Advanced Research Questions
Q. How do diastereomers of this compound exhibit divergent reactivity in C–C bond-forming reactions?
Methodological Answer: Stereoelectronic effects dictate reactivity. For example, bulky substituents on the cyclobutane ring may hinder nucleophilic attack at the carboxamide carbonyl, favoring alternative pathways. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation via kinetic analysis (e.g., monitoring product ratios under varying conditions) is essential .
Q. What computational approaches are used to predict physical properties (e.g., solubility, melting points) of diastereomers?
Methodological Answer: Quantum chemical calculations (e.g., COSMO-RS) predict solubility parameters by simulating solute-solvent interactions. Statistical Thermodynamics models (e.g., QSPR) correlate molecular descriptors (polar surface area, logP) with melting points. These methods require validation against experimental datasets, such as NIST reference data .
Q. How can contradictions in diastereomer stability data from different studies be resolved?
Methodological Answer: Contradictions often arise from differing experimental setups (e.g., solvent choice, concentration). A systematic approach includes:
- Reproducing Conditions : Match solvent, temperature, and reagent purity from the original study.
- Epimerization Studies : Monitor diastereomer interconversion rates via NMR to identify equilibrium states.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., ΔG for isomerization) .
Q. What strategies improve diastereoselectivity in cyclobutane carboxamide synthesis?
Methodological Answer:
- Chiral Auxiliaries : Temporarily introduce groups to steer stereochemistry (e.g., Evans oxazolidinones).
- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Pd with chiral ligands) to control ring-closing steps.
- Solvent Engineering : Polar aprotic solvents (DMF, DCM) enhance stereoelectronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
